molecular formula C26H34N2O5 B6572489 3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946318-18-9

3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6572489
CAS No.: 946318-18-9
M. Wt: 454.6 g/mol
InChI Key: JPTBIMSHCWNNPB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They have a wide range of applications in the field of medicine and industry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the various functional groups. This could involve techniques such as nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the amide group could undergo hydrolysis, while the benzene ring could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .

Mechanism of Action

Target of Action

The primary targets of the compound “3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” are currently unknown. This compound is structurally similar to a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives , which have shown prominent activity against both MCF-7 and A549 cancer cell lines . .

Mode of Action

Based on its structural similarity to the aforementioned triazole derivatives , it might interact with cellular targets leading to the inhibition of cancer cell growth.

Biochemical Pathways

Given its potential anticancer activity , it may influence pathways related to cell growth and proliferation.

Result of Action

Based on its potential anticancer activity , it may lead to the inhibition of cancer cell growth and proliferation.

Properties

IUPAC Name

3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-6-31-22-15-19(16-23(32-7-2)24(22)33-8-3)25(29)27-20-11-12-21-18(14-20)10-9-13-28(21)26(30)17(4)5/h11-12,14-17H,6-10,13H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTBIMSHCWNNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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